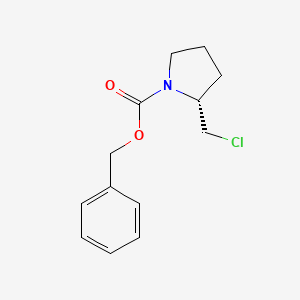

(R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate

Beschreibung

(R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a chloromethyl substituent at the 2-position of the pyrrolidine ring and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and chiral catalysts. Its structural features, including the reactive chloromethyl group and stereochemical configuration, enable applications in nucleophilic substitution reactions, cross-coupling chemistry, and asymmetric synthesis.

Eigenschaften

IUPAC Name |

benzyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLBVPAKNFVYLA-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649678 | |

| Record name | Benzyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39945-49-8 | |

| Record name | Benzyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation Methods Analysis

Synthetic Routes and Reaction Conditions

The synthesis of (R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate generally involves two main approaches:

Nucleophilic Substitution of Pyrrolidine Derivatives

- Starting Materials: Pyrrolidine-1-carboxylic acid benzyl ester or 2-(chloromethyl)pyrrolidine-1-carboxylate.

- Key Reaction: Nucleophilic substitution of the chloromethyl group or benzylation of the nitrogen.

- Typical Reagents: Benzyl bromide (for benzylation), bases such as sodium hydroxide or potassium carbonate to facilitate nucleophilic attack.

- Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or other aprotic organic solvents.

- Conditions: Room temperature to slightly elevated temperatures (25–50 °C) to optimize yield and minimize side reactions.

- Mechanism: The base deprotonates the nitrogen or activates the nucleophile, enabling substitution at the chloromethyl carbon to form the desired benzyl ester derivative.

Chlorination of Pyrrolidine Esters

- Starting Materials: Pyrrolidine-1-carboxylic acid benzyl ester.

- Chlorinating Agents: Thionyl chloride (SOCl2) or chlorosulfonic acid.

- Reaction Medium: Inert solvents such as dichloromethane or chloroform.

- Reaction Conditions: Controlled temperature (often 0–25 °C) to avoid over-chlorination or decomposition.

- Outcome: Introduction of the chloromethyl group at the 2-position of the pyrrolidine ring.

- Notes: The reaction is typically performed in the presence of a base to neutralize generated acids and improve selectivity.

Multi-Step Protection/Deprotection Strategies

- In some synthetic routes, protecting groups such as tert-butyldimethylsilyl (TBS) are used to protect hydroxyl or amine groups during intermediate steps.

- Coupling reagents like BOP-Cl or HATU facilitate esterification or amide bond formation.

- These methods achieve high yields (>80%) with good stereochemical control.

Industrial Production Methods

- Continuous Flow Reactors: Used to improve mixing, heat transfer, and reaction control, leading to higher yields and purity.

- Automated Systems: Allow precise control of reagent addition, temperature, and reaction time.

- Green Chemistry Principles: Implementation of solvent recycling, waste minimization, and use of less toxic reagents to enhance environmental sustainability.

- Large-Scale Reactors: Employed for bulk synthesis with advanced purification techniques such as crystallization or chromatography to achieve pharmaceutical-grade purity.

Chemical Reaction Analysis Relevant to Preparation

| Reaction Type | Reagents/Conditions | Major Products/Formed Compounds |

|---|---|---|

| Nucleophilic Substitution | Sodium hydroxide, potassium carbonate, benzyl bromide, DCM, THF | This compound and substituted derivatives |

| Chlorination | Thionyl chloride, chlorosulfonic acid, inert solvent, base | Chloromethylated pyrrolidine benzyl esters |

| Protection/Deprotection | TBS-Cl, BOP-Cl, HATU, mild bases | Protected intermediates for selective functionalization |

| Oxidation (side reactions) | Potassium permanganate, chromium trioxide | Potential carboxylic acids or ketones (undesired in preparation) |

| Reduction (side reactions) | Lithium aluminum hydride, sodium borohydride | Alcohols or amines (undesired in preparation) |

Detailed Research Findings

Reaction Yields and Purity

- Typical yields for the nucleophilic substitution route exceed 70–85% under optimized conditions.

- Purity is enhanced by controlling temperature and reaction time, avoiding over-chlorination or hydrolysis.

- Use of anhydrous solvents and inert atmosphere (nitrogen or argon) improves product stability.

Stereochemical Considerations

- The (R)-configuration is maintained throughout synthesis by starting from chiral precursors or using enantioselective catalysts.

- Enantioselective hydrogenation methods have been reported for related pyrrolidine carboxylic acids, ensuring high enantiomeric excess (>95%).

Scalability and Environmental Impact

- Continuous flow chemistry enables scalable production with reduced reaction times and better heat management.

- Recycling of solvents like dichloromethane and use of less hazardous bases (e.g., potassium carbonate instead of sodium hydroxide) reduce environmental footprint.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-(chloromethyl)pyrrolidine-1-carboxylate | Benzyl bromide, NaOH or K2CO3, DCM/THF, RT | 70–85 | Mild conditions, good stereocontrol |

| Chlorination of Pyrrolidine Ester | Pyrrolidine-1-carboxylic acid benzyl ester | Thionyl chloride or chlorosulfonic acid, base, inert solvent, 0–25 °C | 65–80 | Requires careful temperature control |

| Protection/Deprotection Strategy | Hydroxyl or amine-protected intermediates | TBS-Cl, BOP-Cl, HATU, mild bases | >80 | Used for multi-step synthesis |

| Industrial Continuous Flow | As above | Automated flow reactors, solvent recycling | >85 | High purity, scalable, eco-friendly |

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group in (R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate serves as a reactive site for nucleophilic substitution, enabling diverse functionalization (Figure 1).

Mechanistic Insight : The reaction proceeds via an S<sub>N</sub>2 mechanism, with inversion of configuration at the chiral center adjacent to the chloromethyl group .

Reduction of the Benzyl Ester

The benzyl ester moiety undergoes selective reduction under controlled conditions:

Applications : The carboxylic acid product is a precursor for peptide coupling, while the alcohol derivative is used in asymmetric synthesis .

Cross-Coupling Reactions

The compound participates in nickel- or palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

| Reaction Type | Catalyst System | Substrates | Products |

|---|---|---|---|

| Alkyl-Alkyl Coupling | NiCl₂·glyme, 4,4′-dimethoxy-2,2′-bipyridyl | Alkyl halides (e.g., neopentyl bromide) | (R)-Benzyl 2-neopentylpyrrolidine-1-carboxylate |

| Aryl-Alkyl Coupling | Pd(PPh₃)₄, K₃PO₄, DMF | Arylboronic acids | Biaryl-modified pyrrolidine derivatives |

Key Observations :

-

Reactions tolerate diverse functional groups (e.g., esters, ethers) .

-

Stereochemical integrity is preserved at the pyrrolidine ring .

Intramolecular Cyclization

Under basic conditions, the chloromethyl group facilitates spirocyclic ring formation:

| Base | Solvent | Product | Yield |

|---|---|---|---|

| DBU | DCM, 40°C | (R)-2-Azaspiro[3.4]octan-1-one derivatives | 65% |

| KOtBu | THF, –78°C → rt | (R)-Pyrrolidine-fused β-lactams | 58% |

Mechanistic Pathway : Base-induced dehydrohalogenation generates a carbene intermediate, followed by intramolecular C–H insertion .

Functional Group Interconversion

The chloromethyl group is convertible to other electrophilic functionalities:

| Reaction | Reagents | Product |

|---|---|---|

| Sulfonylation | SOCl₂, DMF, then NaSO₂R | (R)-Benzyl 2-(sulfonylmethyl)pyrrolidine-1-carboxylate |

| Oxidation | KMnO₄, H₂O/acetone | (R)-Benzyl 2-(carboxymethyl)pyrrolidine-1-carboxylate |

Caution : Over-oxidation may occur without temperature control (–10°C recommended) .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, (R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to develop new synthetic methodologies and explore reaction mechanisms. For instance, it can be utilized in the synthesis of various heterocycles and other biologically active compounds.

Biology

Biologically, this compound acts as a precursor for synthesizing biologically active molecules. It can be incorporated into peptides and other biomolecules to study their structure-activity relationships. The chloromethyl group plays a crucial role in facilitating nucleophilic substitution reactions, leading to the formation of reactive intermediates that interact with cellular components.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features allow for the exploration of new therapeutic targets, particularly in treating central nervous system disorders and pain management. The compound has shown promise in developing analgesics and other pharmaceuticals that target specific receptors or enzymes .

Industry

Industrially, this compound is employed in producing specialty chemicals and materials. It serves as an intermediate in synthesizing agrochemicals, polymers, and other high-value products. Its unique properties make it valuable for developing innovative materials with specific functionalities.

Case Studies

Several case studies highlight the compound's effectiveness in various applications:

- Synthesis of Bioactive Molecules : Researchers have successfully used this compound to synthesize novel peptide analogs that exhibit enhanced biological activity compared to their parent compounds .

- Pharmacological Studies : In pharmacological research, derivatives of this compound have been shown to possess significant analgesic properties, impacting pain pathways effectively .

- Chemical Synthesis Methodologies : A study demonstrated its use in developing new synthetic routes for pyrrolidine derivatives, showcasing its importance in organic synthesis .

Wirkmechanismus

The mechanism of action of ®-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the chloromethyl group, which can react with nucleophiles in biological systems. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, leading to changes in their function and activity. The exact molecular pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Key Observations:

Chloromethyl vs. Aminomethyl: The chloromethyl group in the target compound enhances electrophilicity, making it suitable for nucleophilic substitutions (e.g., forming C–N or C–O bonds). In contrast, the aminomethyl analog (CAS 1187931-23-2) is used as a chiral catalyst or ligand due to its nucleophilic amine group . Example: The aminomethyl derivative is supplied with certificates of analysis (COA) and material safety data sheets (MSDS), indicating its industrial relevance in high-purity synthesis .

Bromo-Indole and Carbonyl Modifications :

- Bromo-indole derivatives (e.g., CAS 143322-46-7) are tailored for drug discovery, leveraging the indole scaffold’s prevalence in bioactive molecules. The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further diversification .

- Carbonyl-containing analogs (e.g., compound 83 in ) exhibit distinct reactivity, such as participation in cycloaddition or condensation reactions .

Formylphenyl and Urea-Linked Derivatives :

- The formylphenyl substituent (CAS 1207455-77-3) introduces an aldehyde functional group, enabling conjugation with amines or hydrazines. This is critical in prodrug design or bioconjugation strategies .

- Urea-linked derivatives (e.g., CAS 35010-96-9) mimic peptide backbones, suggesting applications in enzyme inhibition or molecular recognition .

Key Findings:

- Phosphine-Catalyzed Cycloisomerization : highlights a method for synthesizing densely substituted pyrrolidones (e.g., EG-I-2279-R-M-TOL-CBZ) with 81% yield and 83% ee, suggesting that similar strategies (e.g., asymmetric catalysis) could apply to the chloromethyl analog .

- Purification : Silica gel flash chromatography is commonly used (), while HPLC with chiral stationary phases (e.g., IC column) ensures enantiomeric purity .

Biologische Aktivität

(R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14ClN and it features a pyrrolidine ring, a benzyl group, and a chloromethyl substituent. The presence of these functional groups contributes to its biological activity.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C12H14ClN |

| Molecular Weight | 221.70 g/mol |

| SMILES | Cc1ccccc1C(=O)N2CCC(C2)CCl |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that may interact with cellular components.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the structure significantly affect the compound's potency and selectivity. For instance, the introduction of different substituents on the benzyl group alters the binding affinity to various targets:

- Benzyl Substituents : Variations in the benzyl group have shown to impact receptor affinity.

- Chloromethyl Group : The presence of this group is crucial for its reactivity and subsequent biological interactions.

Case Studies

- Antitumor Activity : A study investigated the antitumor effects of this compound using in vitro assays on cancer cell lines. The compound demonstrated significant cytotoxicity against various tumor types, indicating its potential as an anticancer agent.

- Neuroprotective Effects : Another study explored the neuroprotective properties of this compound in models of neurodegeneration. Results suggested that it could reduce oxidative stress and improve neuronal survival, highlighting its therapeutic potential in neurodegenerative diseases.

- Antimicrobial Properties : Research into antimicrobial activity revealed that this compound exhibited inhibitory effects against several pathogenic bacteria, suggesting its potential application in treating bacterial infections.

Data Summary

| Study Focus | Findings |

|---|---|

| Antitumor Activity | Significant cytotoxicity against cancer cells |

| Neuroprotective Effects | Reduction in oxidative stress |

| Antimicrobial Properties | Inhibition of pathogenic bacteria |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. For example, benzyl chloroformate reacts with pyrrolidine derivatives under basic conditions (e.g., triethylamine in dichloromethane) . Key intermediates are characterized using / NMR to confirm regiochemistry and IR spectroscopy to verify functional groups (e.g., carbonyl stretches at ~1700 cm) . Purity is assessed via flash chromatography (e.g., hexanes/EtOAC gradients) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in sealed containers under inert gas (N) at –20°C to prevent hydrolysis of the chloromethyl group. Use desiccants to avoid moisture. Handling requires PPE (gloves, goggles) and localized exhaust ventilation to minimize inhalation of volatile byproducts .

Q. What analytical techniques are critical for confirming the stereochemical integrity of this compound?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., IC column) is essential to resolve enantiomers. Optical rotation () measurements (e.g., +39.51° in CHCl) and NOE NMR experiments can corroborate the (R)-configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when modifying the chloromethyl group?

- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., elimination under basic conditions). Optimize stoichiometry (e.g., 1.2–1.5 equiv. of alkylating agent) and monitor reaction progress via TLC (silica gel, UV visualization). For low yields (<50%), consider alternative catalysts like Fe(dibm) to enhance regioselectivity .

Q. What strategies enable enantioselective functionalization of the pyrrolidine ring in this compound?

- Methodological Answer : Use chiral auxiliaries (e.g., tert-butyl carbamates) or asymmetric catalysis. For example, phosphine-catalyzed cycloisomerization achieves >80% ee in related pyrrolidones . Dynamic kinetic resolution (DKR) with transition-metal catalysts (e.g., Ru) may improve stereocontrol .

Q. How does the chloromethyl group influence reactivity in photoredox or transition-metal-catalyzed cross-couplings?

- Methodological Answer : The chloromethyl moiety acts as a radical acceptor in decarboxylative alkynylation (using EBX reagents) under photoredox conditions (e.g., Ir(ppy)) . In Fe-catalyzed reactions, it participates in hydrogen-atom transfer (HAT) steps, enabling C–C bond formation with acrylates .

Q. What computational or experimental approaches validate the compound’s role as a chiral building block in drug discovery?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target proteins (e.g., enzymes). Validate via kinetic resolution assays (e.g., enantiomer-specific inhibition) and HRMS-ESI to track metabolic stability in vitro .

Data Analysis and Contradiction Management

Q. How to address discrepancies between theoretical and observed NMR chemical shifts for intermediates?

- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to predict shifts and compare with experimental data. Solvent effects (e.g., DMSO vs. CDCl) and conformational flexibility (e.g., pyrrolidine ring puckering) often explain deviations .

Q. Why might HPLC purity assays conflict with biological activity data in derivatives of this compound?

- Methodological Answer : Trace impurities (e.g., residual Pd in cross-couplings) can inhibit biological targets. Confirm purity via orthogonal methods (e.g., ICP-MS for metals, NMR for fluorinated byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.